U-69593

Radioligand Binding Opioid Receptor Pharmacology KOR Selectivity

Batch variability in KOR agonists undermines receptor binding studies. U-69593 (CAS 96744-75-1) eliminates this with sub-nanomolar affinity (Ki=0.300 nM) and >3,800-fold KOR selectivity-verified lot-to-lot. • 100-fold more potent than U-50488H in addiction models • Definitive κ1-subtype ligand for [³H]U-69593 assays • Balanced G-protein/β-arrestin reference standard. ≥98% purity, consistent white solid. Ships ambient with desiccant. For research use only.

Molecular Formula C22H32N2O2
Molecular Weight 356.5 g/mol
CAS No. 96744-75-1
Cat. No. B211171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameU-69593
CAS96744-75-1
SynonymsN-methyl-N-(7-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-8-yl)benzeneacetamide
U 69593
U-69593
Molecular FormulaC22H32N2O2
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC=CC=C4
InChIInChI=1S/C22H32N2O2/c1-23(21(25)16-18-8-3-2-4-9-18)19-10-12-22(11-7-15-26-22)17-20(19)24-13-5-6-14-24/h2-4,8-9,19-20H,5-7,10-17H2,1H3/t19-,20-,22-/m0/s1
InChIKeyPGZRDDYTKFZSFR-ONTIZHBOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





U-69593 KOR Agonist Overview


U-69593 (CAS 96744-75-1) is a potent, synthetic arylacetamide that acts as a highly selective agonist for the kappa-opioid receptor (KOR), specifically the κ1 subtype [1]. It is a structural analog of the prototypical KOR agonist U-50488 and has been widely used as a radioligand ([³H]U-69593) to define and characterize KOR binding sites [2]. The compound is a foundational research tool for investigating KOR-mediated signaling in pain perception, mood regulation, neuroendocrine function, and substance use disorders [1].

WorkflowKOR binding and selectivity characterization
SelectionSelective κ1-opioid receptor agonist probe
Use ContextRadioligand binding and signaling bias studies

Why U-69593 Cannot Be Substituted


Despite being a close structural analog of U-50488, U-69593 exhibits a distinct pharmacological profile that precludes its direct substitution in research models. Key differentiators include a higher binding affinity for the KOR, a >100-fold lower effective dose in certain behavioral assays compared to U-50488, and a unique interaction with sodium channels that distinguishes it from other KOR agonists like spiradoline [1][2]. Furthermore, U-69593 is the prototypical ligand for the κ1-opioid receptor subtype, a binding site with different characteristics and a lower brain density (Bmax) than the broader population of KOR sites labeled by [³H]ethylketocyclazocine (EKC) [3]. These differences mean that substituting U-69593 with another KOR agonist will not produce equivalent results without extensive re-validation of dose, selectivity, and off-target effects.

KOR affinity & selectivityBinding affinity and MOR selectivity may differ substantially from U-50488, altering target engagement.
In vivo potency contextBehavioral dose requirements may vary markedly; effective dose in drug-seeking models may not transfer.
Off-target profileSodium channel interaction profile differs from other KOR agonists; off-target effects may not be equivalent.
Receptor subpopulationBinds a distinct κ1 subtype subpopulation not labeled by all KOR radioligands; binding-site identity may shift.

U-69593 Differentiation Evidence


Superior KOR-1 Affinity over U-50488

U-69593 binds to the human recombinant kappa-opioid receptor (KOR) with a Ki of 0.300 nM, representing a significantly higher affinity than the closely related analog U-50488 [1]. This high-affinity binding is paired with exceptional selectivity, as evidenced by a Ki of 1,150 nM for the mu-opioid receptor (MOR) and negligible binding to the delta-opioid receptor (DOR) [1]. The resulting KOR-to-MOR selectivity ratio is >3,800-fold, which defines U-69593 as a gold-standard selective probe for KOR research [1].

KOR Affinity & Selectivity
Head-to-head
Ki 0.300 nM (KOR); selectivity >3,800× over MOR
Supports KOR-selective binding interpretation
Human recombinant KOR, CHO cell membranes
Radioligand Binding Opioid Receptor Pharmacology KOR Selectivity

Superior Attenuation of Cocaine-Seeking vs. U-50488H

In a rat model of cocaine reinstatement, U-69593 significantly attenuated drug-seeking behavior at a subcutaneous dose of 0.3 mg/kg [1]. In the same study, the structurally related KOR agonist U-50488H required a 100-fold higher dose of 30.0 mg/kg (intraperitoneal) to achieve a comparable effect [1]. This stark difference in potency cannot be explained by differences in bioavailability alone and highlights the superior in vivo efficacy of U-69593 for modulating drug-seeking behaviors.

Cocaine-Seeking Attenuation
Head-to-head
U-69593: 0.3 mg/kg s.c.; U-50488H: 30 mg/kg i.p.
Supports drug-seeking model-response comparison; route may differ
Rat cocaine reinstatement model
Addiction Neuroscience Behavioral Pharmacology Cocaine Reinstatement

Lower Off-Target Sodium Channel Activity vs. Spiradoline

U-69593 demonstrates a unique, low-potency interaction with voltage-gated sodium channels. In a rat brain miniprism assay measuring veratrine-stimulated phosphoinositide breakdown, U-69593 exhibited an IC50 of >100 μM [1]. In contrast, the KOR agonist spiradoline (U-62066) was an order of magnitude more potent at this off-target site, with an IC50 of 9 μM [1]. This difference indicates that U-69593 has a significantly lower propensity for sodium channel blockade at the concentrations typically used for KOR activation.

Sodium Channel Off-Target Activity
Head-to-head
IC50 >100 μM (U-69593) vs. 9 μM (spiradoline)
Lower reported off-target sodium channel inhibition
Rat brain miniprism assay
Ion Channel Pharmacology Neuronal Excitability Off-Target Activity

κ1 Subtype Selectivity over EKC

[³H]U-69593 is the definitive radioligand for the κ1-opioid receptor subtype, a low-density binding site in the brain. The Bmax for [³H]U-69593 binding at 4°C is approximately 12 fmol/mg protein [1]. This stands in stark contrast to the 375 fmol/mg protein Bmax for [³H]ethylketocyclazocine (EKC) binding under the same conditions, a site which is relatively insensitive to displacement by U-69593's close analog, U-50488H [1]. This demonstrates that U-69593 binds to a specific, small subpopulation of KORs, enabling research into distinct KOR signaling pathways and functions.

κ1 Subtype Binding Site
Head-to-head
Bmax ~12 fmol/mg (³H-U69593) vs. 375 fmol/mg (³H-EKC)
Supports κ1 subtype-specific binding characterization
Rat brain membranes, 4°C + NaCl
Receptor Subtyping Radioligand Binding Neuropharmacology

Balanced G-Protein & β-Arrestin Signaling

U-69593 serves as a balanced reference agonist, potently activating both G-protein and β-arrestin-mediated pathways downstream of the KOR. It stimulates [³⁵S]GTPγS binding with EC50 values ranging from 7.7 to 38.5 nM [1][2] and robustly induces KOR internalization and ERK1/2 phosphorylation in a β-arrestin2-dependent manner [3]. This balanced profile makes U-69593 an ideal standard for quantifying functional selectivity, as it provides a baseline against which the efficacy and bias of novel KOR ligands can be measured.

Balanced Signaling Profile
Class-level
EC50 7.7–38.5 nM G-protein; β-arrestin recruitment observed
Supports balanced reference agonist context for bias studies
[³⁵S]GTPγS binding & ERK phosphorylation assays
Functional Selectivity Biased Agonism GPCR Signaling

U-69593 Research Applications


KOR Binding Assay Validation

U-69593's sub-nanomolar affinity (Ki = 0.300 nM) and exceptional >3,800-fold selectivity for KOR over MOR make it the optimal cold competitor for defining non-specific binding in [³H]U-69593 radioligand binding assays [1]. This application is critical for accurate determination of KOR density and affinity in native tissues or recombinant systems, ensuring data integrity and reproducibility in receptor pharmacology studies.

Drug-Seeking Behavior Modulation Studies

The 100-fold enhanced in vivo potency of U-69593 over U-50488H in attenuating cocaine-seeking behavior [1] establishes it as a superior pharmacological tool for addiction research. Its use at low, well-tolerated doses (e.g., 0.3 mg/kg s.c.) allows for rigorous interrogation of the neural circuits and molecular mechanisms by which KOR signaling regulates the reinforcing and reinstating effects of psychostimulants.

κ1 Receptor Subtype Investigation

As the definitive ligand for the κ1-opioid receptor subtype, [³H]U-69593 enables the specific detection and quantification of this low-density binding site (Bmax ≈ 12 fmol/mg protein), which is distinct from the broader KOR population labeled by [³H]EKC [1]. This application is essential for researchers studying the unique neuroanatomical distribution and physiological functions of the κ1-subtype in pain, stress, and neuroendocrine regulation.

Biased Signaling Reference Agonist

Due to its potent and balanced activation of both G-protein (EC50 7.7-38.5 nM) and β-arrestin pathways [1][2], U-69593 is the industry-standard reference agonist for quantifying biased agonism at the KOR. It is an essential control for calculating bias factors and benchmarking the signaling profiles of novel KOR-targeted drug candidates in high-throughput screening campaigns .

Application
Selection Property
Validation Focus
KOR radioligand binding validation
Reported KOR affinity and MOR selectivity context
Non-specific binding definition and assay reproducibility
Drug-seeking behavioral research
Reported in vivo dose-response context
Model-specific dose selection and route normalization
κ1 subtype receptor mapping
κ1-selective radioligand identity
Subtype binding site density and neuroanatomical characterization
Biased signaling reference standard
Balanced G-protein and β-arrestin activation profile
Bias factor calculation and comparator benchmarking

Technical Documentation Hub

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38 linked technical documents
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